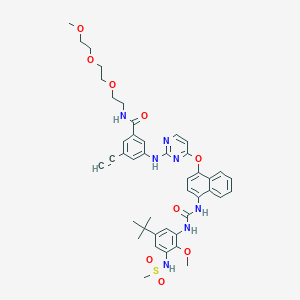
Benzamide, 3-((4-((4-((((5-(1,1-dimethylethyl)-2-methoxy-3-((methylsulfonyl)amino)phenyl)amino)carbonyl)amino)-1-naphthalenyl)oxy)-2-pyrimidinyl)amino)-5-ethynyl-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TOP-1288 is a small molecule drug currently under investigation for its potential therapeutic applications, particularly in the treatment of ulcerative colitis. It is classified as a narrow spectrum kinase inhibitor, targeting specific kinases involved in inflammatory processes .
Preparation Methods
The synthesis of TOP-1288 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature.
Chemical Reactions Analysis
TOP-1288 undergoes various chemical reactions, primarily involving its functional groups. The compound is known to participate in:
Oxidation: The presence of methoxy and sulfonamide groups suggests potential oxidation reactions under specific conditions.
Reduction: The compound may undergo reduction reactions, particularly at the nitro or carbonyl functional groups.
Scientific Research Applications
TOP-1288 has shown promise in various scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular signaling and inflammatory responses.
Medicine: Primarily researched for the treatment of ulcerative colitis, demonstrating efficacy in reducing inflammation in the colon.
Industry: Potential applications in the development of anti-inflammatory drugs and treatments for other inflammatory diseases
Mechanism of Action
TOP-1288 exerts its effects by inhibiting specific kinases, including tyrosine-protein kinase SRC, spleen tyrosine kinase, and p38 alpha mitogen-activated protein kinase. These kinases play crucial roles in the signaling pathways that regulate inflammation and immune responses. By inhibiting these kinases, TOP-1288 reduces the production of inflammatory cytokines and other mediators, thereby alleviating inflammation .
Comparison with Similar Compounds
TOP-1288 is unique among kinase inhibitors due to its narrow spectrum of activity, which allows for targeted inhibition with minimal off-target effects. Similar compounds include:
Imatinib: A broad-spectrum kinase inhibitor used in cancer treatment.
Dasatinib: Another kinase inhibitor with broader activity compared to TOP-1288.
Tofacitinib: A Janus kinase inhibitor used in the treatment of rheumatoid arthritis and ulcerative colitis. TOP-1288 stands out due to its specificity and reduced systemic absorption, making it a promising candidate for localized treatment of inflammatory diseases
Properties
CAS No. |
1630202-02-6 |
|---|---|
Molecular Formula |
C43H49N7O9S |
Molecular Weight |
840.0 g/mol |
IUPAC Name |
3-[[4-[4-[[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]carbamoylamino]naphthalen-1-yl]oxypyrimidin-2-yl]amino]-5-ethynyl-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C43H49N7O9S/c1-8-28-23-29(40(51)44-17-18-57-21-22-58-20-19-55-5)25-31(24-28)46-41-45-16-15-38(49-41)59-37-14-13-34(32-11-9-10-12-33(32)37)47-42(52)48-35-26-30(43(2,3)4)27-36(39(35)56-6)50-60(7,53)54/h1,9-16,23-27,50H,17-22H2,2-7H3,(H,44,51)(H,45,46,49)(H2,47,48,52) |
InChI Key |
FWXVGKSWZJEPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)NC2=CC=C(C3=CC=CC=C32)OC4=NC(=NC=C4)NC5=CC(=CC(=C5)C(=O)NCCOCCOCCOC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















